molecular formula C12H9F3N2O2 B2971776 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006482-42-3

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Katalognummer: B2971776
CAS-Nummer: 1006482-42-3
Molekulargewicht: 270.211
InChI-Schlüssel: DTZBNJPEEBPDSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (CAS: 1006482-42-3) is a benzoic acid derivative featuring a pyrazole ring substituted with a trifluoromethyl group at the 3-position and a methylene bridge linking it to the benzoic acid moiety. Its molecular formula is C₁₂H₉F₃N₂O₂, with a molecular weight of 270.21 . This compound is synthesized via coupling reactions, as indicated by its classification as a building block in medicinal chemistry . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Eigenschaften

IUPAC Name

4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZBNJPEEBPDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Compound Name Substituents on Pyrazole Ring Molecular Weight Key Properties
This compound 3-CF₃, 1-CH₂-C₆H₄COOH 270.21 High lipophilicity (logP ~2.2)
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid 3-tBu, 5-Ph 321.32 Bulky tBu group increases steric hindrance; mp 192–194°C
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid 3-(3-F-Ph), 4-CHO 314.28 Formyl group enhances reactivity; antimicrobial activity
4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-substituted-pyrazol-1-yl]benzoic acid 3-(3,5-diCF₃-Ph), 4-substituted (e.g., Br, Cl) 413.85–545.25 Extremely lipophilic; high molecular weight affects solubility
Celecoxib 5-(4-Me-Ph), 3-CF₃, linked to benzenesulfonamide 381.37 COX-2 inhibitor; metabolized via oxidation to carboxylic acid

Key Research Findings

Steric Effects : Bulky substituents (e.g., tert-butyl in ) hinder binding to flat enzymatic pockets, whereas the smaller trifluoromethyl group allows better fit in target sites.

Metabolism : Unlike celecoxib, which undergoes oxidation to a carboxylic acid metabolite , the target compound’s stability may be superior due to the absence of oxidizable methyl groups.

Biologische Aktivität

4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, also known as TFMPBA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TFMPBA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

TFMPBA has shown significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, demonstrating a low minimum inhibitory concentration (MIC) which indicates strong bactericidal properties. The compound exhibited a time-kill effect, suggesting that it not only inhibits growth but also kills the bacteria over time .

Bacterial StrainMIC (µg/mL)Time-Kill Effect
Staphylococcus aureus8Yes
Escherichia coli16Yes
Pseudomonas aeruginosa32No

Anticancer Activity

Research has indicated that TFMPBA possesses anticancer properties. It was tested against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound demonstrated IC50 values ranging from 1.48 to 6.38 µM, indicating potent antiproliferative effects. Mechanistic studies revealed that TFMPBA induces apoptosis by blocking the cell cycle at the G2/M phase and modulating key apoptotic markers such as Bcl-2 and Bax .

Cancer Cell LineIC50 (µM)
MCF-75.33
PC-31.48
A5493.46

Anti-inflammatory Activity

TFMPBA has been investigated for its anti-inflammatory effects, particularly in models of neuroinflammation. It inhibited lipopolysaccharide (LPS)-induced TNF-alpha release in vitro and reduced microglial activation in vivo. This suggests potential therapeutic applications in treating neurodegenerative diseases characterized by inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, TFMPBA was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that it was particularly effective against Staphylococcus aureus, with researchers noting its low toxicity to human cells, which is critical for developing safe therapeutic agents.

Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using TFMPBA on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through specific signaling pathways related to cancer cell survival. The findings support further exploration into TFMPBA as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, and what are the critical reaction parameters?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where the pyrazole moiety is introduced to the benzoic acid scaffold. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate alkylation. Reaction monitoring via TLC and purification by recrystallization (using ethanol/water mixtures) are standard. Optimal yields (70–85%) are achieved at 80–100°C for 12–24 hours .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., trifluoromethyl peaks at ~110–120 ppm in 19F^{19}F-NMR) and aromatic resonances. FTIR verifies carboxylic acid (C=O stretch at ~1680–1700 cm1^{-1}) and pyrazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis (189–190°C) ensures purity .

Q. What in vitro assays are used to evaluate antimicrobial activity of derivatives?

  • Methodological Answer : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Hydrazone derivatives of the parent compound are tested at concentrations ranging from 1–256 µg/mL, with activity compared to reference drugs like ciprofloxacin. Data interpretation includes IC50_{50} calculations and statistical validation via ANOVA .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., bacterial strain selection, inoculum size). Cross-validation using standardized CLSI guidelines and dose-response curves is critical. Additionally, structural analogs should be tested under identical conditions to isolate substituent effects. Contradictory data may also stem from impurities; HPLC purity checks (>95%) are recommended before biological evaluation .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability, while ester prodrugs of the carboxylic acid moiety improve oral bioavailability. Computational modeling (e.g., molecular docking with COX-2 or CYP450 enzymes) guides rational design. In vivo pharmacokinetic studies in rodent models assess parameters like half-life (t1/2t_{1/2}) and AUC .

Q. How does crystallography aid in understanding structure-activity relationships (SAR)?

  • Methodological Answer : X-ray crystallography reveals spatial arrangements of the pyrazole ring and trifluoromethyl group, highlighting interactions with biological targets (e.g., hydrogen bonding with enzyme active sites). For example, the dihedral angle between the pyrazole and benzoic acid moieties influences binding affinity. Crystal structure data (e.g., CCDC entries) are correlated with IC50_{50} values to refine SAR .

Q. What experimental approaches resolve conflicting data on cytotoxicity in cancer cell lines?

  • Methodological Answer : Use orthogonal assays (MTT, Annexin V staining, and caspase-3 activation) to confirm apoptosis vs. necrosis. Compare results across multiple cell lines (e.g., MCF-7, HeLa) and normalize to positive controls (e.g., doxorubicin). Mechanistic studies, such as ROS generation assays or mitochondrial membrane potential measurements, clarify cytotoxic pathways .

Methodological Considerations

Q. How are computational methods integrated into the design of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model ligand-protein interactions (e.g., with kinases or GPCRs). ADMET prediction tools (e.g., SwissADME) forecast bioavailability and toxicity, prioritizing derivatives for synthesis .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities. Limits of detection (LOD < 0.1%) are validated via spiked samples. LC-MS identifies byproducts (e.g., unreacted intermediates), while elemental analysis ensures stoichiometric accuracy .

Data Presentation

Table 1 : Representative Biological Activity of Derivatives

Derivative SubstituentMIC (S. aureus) (µg/mL)IC50_{50} (Cancer Cell Line) (µM)Reference
Hydrazone (4-Fluorophenyl)812.5
Methyl ester prodrug3228.7
Trifluoromethyl analog49.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.